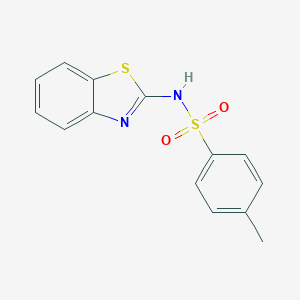

N-(1,3-benzothiazol-2-yl)-4-méthylbenzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzothiazol-2-yl)methanesulfonamide is a compound that has been studied for its potential biological applications . It has a CAS Number of 35607-92-2 and a molecular weight of 228.293 . Another compound, N’-(1,3-benzothiazol-2-yl)-arylamide, has been synthesized and evaluated for its antibacterial properties .

Synthesis Analysis

In a study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis was carried out to create new N’-(1,3-benzothiazol-2-yl)-arylamides . The synthesis was performed under relatively milder reaction conditions using dimethyl formamide as a solvent .Molecular Structure Analysis

A structural study was conducted on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . The study used single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied for their potential as optical materials and for their biological potential . A structural study was carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .Applications De Recherche Scientifique

Applications pharmaceutiques

Les dérivés du benzothiazole sont connus pour leurs activités pharmacologiques puissantes. Ils servent de groupement unique et polyvalent pour la conception de médicaments expérimentaux, en particulier en chimie synthétique et pharmaceutique. Ces composés ont été explorés pour leurs activités anti-inflammatoires, antitumorales, antimicrobiennes, antituberculeuses, antimalariennes, anthelminthiques, antidiabétiques, anticonvulsivantes, analgésiques et anti-inflammatoires .

Produits chimiques agricoles

Dans le domaine de l'agrochimie, les dérivés du benzothiazole ont été utilisés dans la découverte de nouveaux produits agrochimiques. Ils présentent des propriétés antibactériennes, fongicides et antivirales, ainsi que des activités herbicides et insecticides. La relation structure-activité et le mécanisme d'action de ces composés sont également des domaines de recherche d'un intérêt significatif .

Matériaux optiques

Certains dérivés du benzothiazole ont été étudiés pour leur potentiel en tant que matériaux optiques en raison de leurs structures et propriétés distinctives .

Réactifs d'imagerie et matériaux fluorescents

En raison de leur forte activité pharmaceutique et biologique, les composés benzothiazoles sont utilisés comme réactifs d'imagerie et matériaux fluorescents .

Dispositifs électroluminescents

Le système cyclique du benzothiazole est utilisé dans les dispositifs électroluminescents en raison de sa capacité à émettre de la lumière lorsqu'un courant électrique est appliqué .

Inhibiteurs enzymatiques

Les dérivés du benzothiazole se sont révélés prometteurs pour inhiber diverses enzymes qui sont cruciales dans la pathogenèse des maladies. Cela inclut la dihydroorotase, la gyrase de l'ADN, la réductase de l'uridine diphosphate-N-acétyl énol pyruvyl glucosamine (MurB), la peptide déformylase, la réductase aldose, la dihydrofolate réductase, la réductase énoyl acyl carrier protein, la dialkylglycine décarboxylase, la déshydratase, et plus encore .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been extensively studied and are known to exhibit diverse biological activities .

Mode of Action

Benzothiazole derivatives are known to interact with their targets through various mechanisms, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives are known to impact a wide range of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

Admet calculations for similar benzothiazole derivatives have shown favorable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .

Analyse Biochimique

Biochemical Properties

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with hydrazonylsulfones, forming stable complexes through hydrogen bonds and π-π interactions . These interactions can modulate the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.

Cellular Effects

The effects of N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Toxic effects at high doses can include cellular damage, disruption of metabolic pathways, and alterations in gene expression.

Metabolic Pathways

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects can have significant implications for cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s availability and activity within different cellular compartments, thereby modulating its biological effects.

Subcellular Localization

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its involvement in various cellular processes.

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-10-6-8-11(9-7-10)20(17,18)16-14-15-12-4-2-3-5-13(12)19-14/h2-9H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWASEZLLDVYMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl {[3-cyano-4-(2-ethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B360630.png)

![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B360658.png)

![N'-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyridine-4-carbohydrazide](/img/structure/B360662.png)

![3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B360699.png)

![4-[(1-Phenyltetrazol-5-yl)methyl]morpholine](/img/structure/B360715.png)